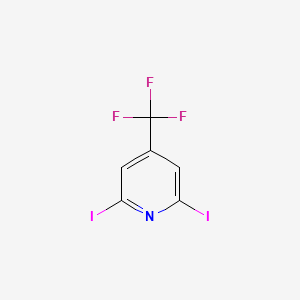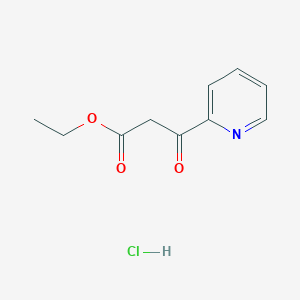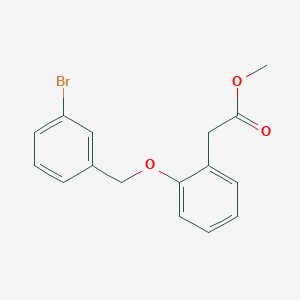
Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate is an organic compound with the molecular formula C16H15BrO3 and a molecular weight of 335.19 g/mol This compound is characterized by the presence of a bromobenzyl group attached to a phenyl acetate moiety through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate typically involves the reaction of 3-bromobenzyl alcohol with 2-hydroxyphenylacetic acid methyl ester in the presence of a suitable base and a coupling agent. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Types of Reactions:
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group, removing the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzoic acid.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of azide or thiol derivatives.
科学的研究の応用
Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate has several applications in scientific research:
作用機序
The mechanism of action of Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in halogen bonding, while the phenyl acetate moiety can engage in hydrophobic interactions with target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
- Methyl 2-(2-((3-chlorobenzyl)oxy)phenyl)acetate
- Methyl 2-(2-((3-fluorobenzyl)oxy)phenyl)acetate
- Methyl 2-(2-((3-iodobenzyl)oxy)phenyl)acetate
Comparison: Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs .
特性
分子式 |
C16H15BrO3 |
|---|---|
分子量 |
335.19 g/mol |
IUPAC名 |
methyl 2-[2-[(3-bromophenyl)methoxy]phenyl]acetate |
InChI |
InChI=1S/C16H15BrO3/c1-19-16(18)10-13-6-2-3-8-15(13)20-11-12-5-4-7-14(17)9-12/h2-9H,10-11H2,1H3 |
InChIキー |
WBLOREPJQSGTTQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC=CC=C1OCC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


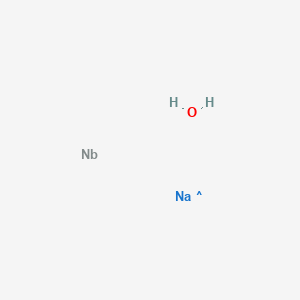

![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)
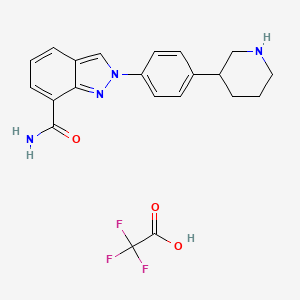
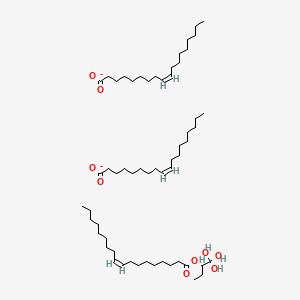
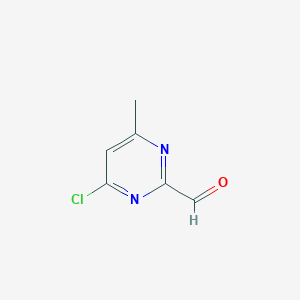
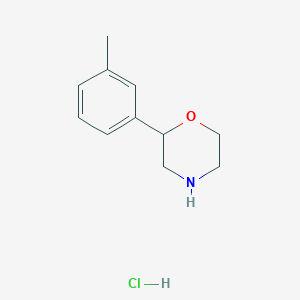
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-](/img/structure/B12336700.png)
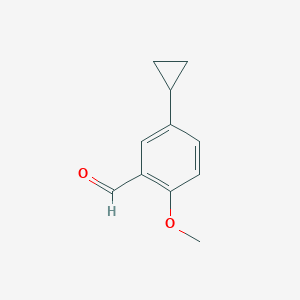

![(2Z)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B12336716.png)
![Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)](/img/structure/B12336720.png)
